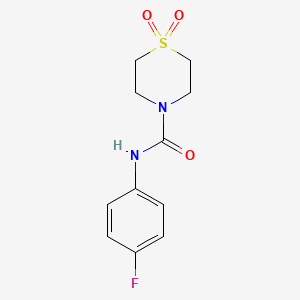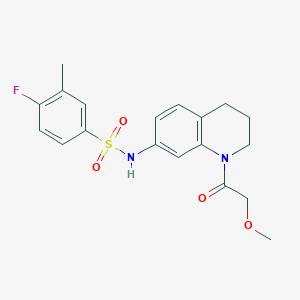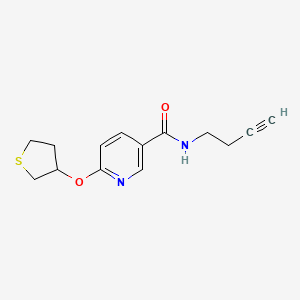
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as BTT-3033, is a small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to increase NAD+ levels in cells.
Mecanismo De Acción
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide works by increasing NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. It is also involved in DNA repair and gene expression. NAD+ levels decline with age, and this has been linked to various age-related diseases. By increasing NAD+ levels, N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide may help to slow down the aging process and prevent age-related diseases.
Biochemical and Physiological Effects:
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to increase NAD+ levels in various tissues, including the liver, muscle, and brain. This increase in NAD+ levels has been associated with improved metabolic function, increased exercise capacity, and reduced inflammation. N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is that it is a small molecule drug candidate that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One direction is to further investigate its potential therapeutic applications in age-related diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, more research is needed to determine the optimal dosage and duration of treatment with N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. Finally, clinical trials in humans are needed to determine its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves several steps, including the reaction of 3-bromo-1-propyne with 6-hydroxynicotinamide, followed by the reaction of the resulting product with tetrahydrothiophene-3-ol. The final product is obtained through purification and crystallization. The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been optimized to yield a high purity product with good reproducibility.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of age-related diseases such as Alzheimer's and Parkinson's. N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to improve metabolic function and increase exercise capacity in animal models.
Propiedades
IUPAC Name |
N-but-3-ynyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-7-15-14(17)11-4-5-13(16-9-11)18-12-6-8-19-10-12/h1,4-5,9,12H,3,6-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABGUJWGRAGZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

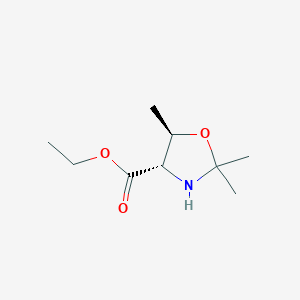
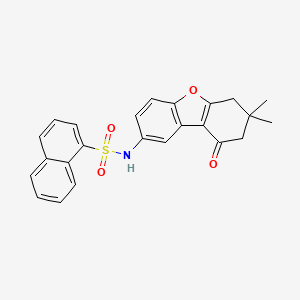
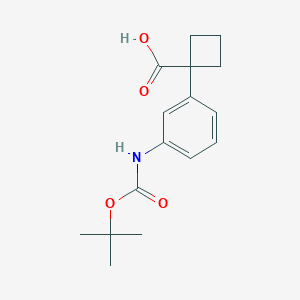

![N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2718591.png)
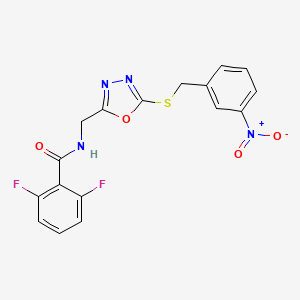

![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)

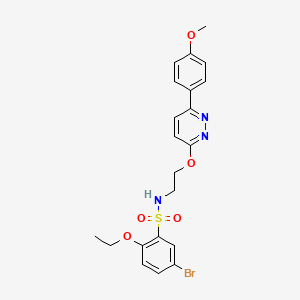
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2718603.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)
